molecular formula C21H27ClN2O3 B12489697 N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine

N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine

Cat. No.: B12489697
M. Wt: 390.9 g/mol
InChI Key: CIXVTQBZSGIERE-UHFFFAOYSA-N
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Description

({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C21H27ClN2O3/c1-25-21-14-17(15-23-8-9-24-10-12-26-13-11-24)6-7-20(21)27-16-18-4-2-3-5-19(18)22/h2-7,14,23H,8-13,15-16H2,1H3

InChI Key

CIXVTQBZSGIERE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the aromatic ether: This involves the reaction of 2-chlorophenol with 3-methoxybenzyl chloride under basic conditions to form the intermediate 4-[(2-chlorophenyl)methoxy]-3-methoxybenzyl chloride.

    Amination: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, ({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorophenyl)methoxy]benzylamine
  • 3-Methoxy-4-[(2-chlorophenyl)methoxy]benzylamine
  • 2-(Morpholin-4-yl)ethylamine

Uniqueness

({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

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